Nickel ammine bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

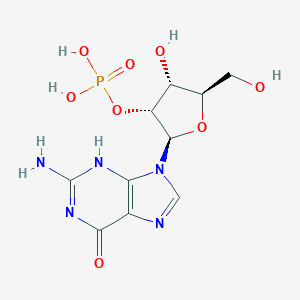

Nickel ammine bromide is a compound with the molecular formula H12N6Ni-6 . It is composed of ammonia (CID 222) and nickel (CID 935) .

Synthesis Analysis

The synthesis of Nickel ammine bromide involves thermal decomposition . The evolved gas analysis by mass spectra reveals that along with ammonia, other species like N2, H2, NH2, and NH are also evolved during the pyrolysis . These transient species result from the fragmentation of the evolved ammonia .Molecular Structure Analysis

The molecular weight of Nickel ammine bromide is 154.83 g/mol . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are both 154.047686 g/mol . The compound has a topological polar surface area of 6 Ų .Chemical Reactions Analysis

Nickel ammine bromide is involved in C–N cross-coupling reactions . These reactions have far-reaching impacts across chemistry, materials science, biology, and medicine . The nickel-catalyzed C–N cross-coupling methodology operates at room temperature using an inexpensive nickel source, is oxygen tolerant, and proceeds through direct irradiation of the nickel–amine complex .Physical And Chemical Properties Analysis

Nickel ammine bromide has a formal charge of -6 . It has a complexity of 4.1 . The compound is not combustible, but ambient fire may liberate hazardous vapors .Applications De Recherche Scientifique

Nanotechnology and Material Science

Nickel nanoparticles, which can be synthesized from Nickel ammine bromide and Hexamminenickel chloride, have wide-ranging applications in diverse fields, including electronics, catalysis, and biomedicine . The unique properties of these nanoparticles depend on their physical and chemical attributes . The nanoparticles show many unusual chemical and physical properties compared to the bulk .

Controlled Synthesis of Nickel Nanoparticles

The reaction of nickel ammine and alkylamine complexes with hydrazine monohydrate as a reducing agent can be carried out at 90 °C and pH = 10–12 . This chemical reduction method is a simple procedure and also is the best one in the controlling of composition, size, and shape of Ni powder .

Thermal Decomposition Studies

Detailed investigation on the thermal behaviour of hexaamminenickel (II) chloride and hexaamminenickel (II) bromide has been carried out by means of simultaneous TG/DTA coupled online with mass spectroscopy (TG-MS) and temperature-resolved X-ray diffraction (TR-XRD) .

Biomedical Applications

Alloys of copper and nickel at the nanoscale are being investigated for use in controlled magnetic hyperthermia applications due to their bioactivity .

Energy Storage and Conversion

Nickel nanoparticles have been applied to electrode materials in batteries and solar cells .

Catalysis

Nickel nanoparticles exhibit excellent catalytic properties, making them indispensable in various chemical reactions .

Spectrophotometric Analysis

The preparation and ammonia analysis of an amminenickel (II) chloride is extended to include a spectrophotometric analysis for nickel .

Pharmaceutical Applications

Copper, nickel, and cobalt complexes are used in the treatment of many diseases including cancer and as potential hypoxia-activated prodrugs .

Mécanisme D'action

Target of Action

Nickel ammine bromide, also known as hexamminenickel chloride, is a coordination compound where a nickel ion is surrounded by six ammonia molecules

Mode of Action

The mode of action of nickel ammine bromide involves its ability to undergo chemical reactions due to the presence of the nickel ion. In a typical reaction, the compound can be reduced to metallic nickel nanoparticles . The reduction occurs via the dissociation of the complex and reduction by a reducing agent, such as hydrazine, in an alkaline solution .

Biochemical Pathways

Nickel ammine bromide doesn’t directly participate in known biochemical pathways. Nickel ions, which are part of the compound, are known to be essential cofactors for some enzymes in organisms from all kingdoms of life . These enzymes catalyze a variety of remarkable chemical reactions, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Pharmacokinetics

For instance, the compound can be reduced to metallic nickel nanoparticles in an aqueous solution .

Result of Action

The primary result of the action of nickel ammine bromide is the production of metallic nickel nanoparticles when the compound is reduced . These nanoparticles have a variety of potential applications, including use in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media .

Action Environment

The action of nickel ammine bromide is influenced by environmental factors such as pH, temperature, and the presence of a reducing agent . For instance, the reduction of the compound to metallic nickel nanoparticles is carried out at 90 °C and pH = 10–12 . The presence of a reducing agent, such as hydrazine, is also necessary for the reaction to occur .

Safety and Hazards

Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .

Orientations Futures

Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .

Propriétés

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel ammine bromide | |

CAS RN |

13601-55-3, 10534-88-0 |

Source

|

| Record name | Nickel ammine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamminenickel chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)